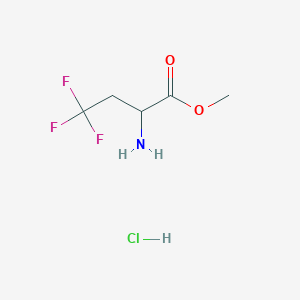![molecular formula C14H14F3N3O4 B1418097 ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate CAS No. 478042-73-8](/img/structure/B1418097.png)
ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate
Vue d'ensemble
Description
“Ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate” is a chemical compound with the CAS Number: 478042-73-8 . It has a molecular weight of 345.28 .
Molecular Structure Analysis
The molecular formula of this compound is C14H14F3N3O4 . The InChI Code is 1S/C14H14F3N3O4/c1-3-24-13 (23)18-12 (22)11 (8 (2)21)20-19-10-6-4-9 (5-7-10)14 (15,16)17/h4-7,19H,3H2,1-2H3, (H,18,22,23)/b20-11- .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
In the field of organic chemistry, this compound serves as a precursor for the synthesis of more complex molecules. It can participate in reactions such as free radical bromination and nucleophilic substitution, which are fundamental in creating new chemical entities .
Material Science
Due to the presence of the trifluoromethyl group, this compound can contribute to the development of materials with unique properties. It can be incorporated into polymers to enhance their stability and resistance to degradation .
Analytical Chemistry
As a reference standard, this compound is essential in analytical chemistry for ensuring the accuracy of experimental results. It helps in calibrating instruments and validating analytical methods, particularly in pharmaceutical testing .
Fluorination Chemistry
The compound is significant in the study of fluorination chemistry. The trifluoromethyl group is of particular interest due to its electron-withdrawing effects, which can lead to the discovery of new pharmaceutically significant structures .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
It’s known that the compound is synthesized through a reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, suggesting a potential for diverse effects .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting a potential for diverse effects .
Propriétés
IUPAC Name |
ethyl N-[3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDGTWJQRGYOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(3-oxo-2-(2-(4-(trifluoromethyl)phenyl)hydrazono)butanoyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)
